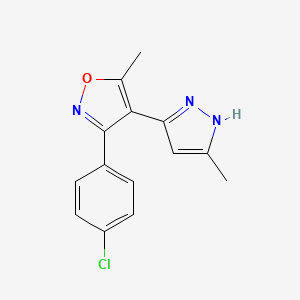
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-chlorophenyl group, a 5-methyl group, and a 5-methyl-1H-pyrazol-3-yl group. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole typically involves the reaction of 3-substituted isoxazole-5-carbaldehydes with 4-chlorophenyl hydrazine under microwave irradiation. This reaction is carried out over a solid support such as SiO2 at 70°C under solvent-free conditions, yielding the desired product in high yields within 8-12 minutes .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antileishmanial and antimalarial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)isoxazole involves its interaction with specific molecular targets. For instance, its antileishmanial activity is attributed to its binding to the active site of the enzyme Lm-PTR1, leading to inhibition of the enzyme’s function . This interaction is characterized by strong hydrophobic interactions and favorable binding free energy.
Comparison with Similar Compounds
Similar Compounds
4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols): Known for their wide range of biological activities, including anti-malarial and anti-inflammatory properties.
Hydrazine-coupled pyrazoles: Exhibiting potent antileishmanial and antimalarial activities.
Properties
CAS No. |
914287-50-6 |
|---|---|
Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-4-(5-methyl-1H-pyrazol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C14H12ClN3O/c1-8-7-12(17-16-8)13-9(2)19-18-14(13)10-3-5-11(15)6-4-10/h3-7H,1-2H3,(H,16,17) |
InChI Key |
LOLRZGAVUKHUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=C(ON=C2C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


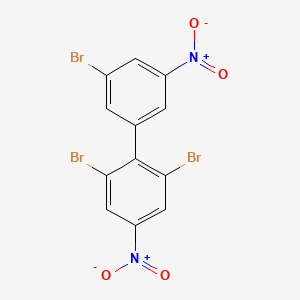
![5-Nitro-2-(2-{1-[(E)-(5-nitropyridin-2-yl)diazenyl]naphthalen-2-yl}hydrazinyl)pyridine](/img/structure/B14744374.png)
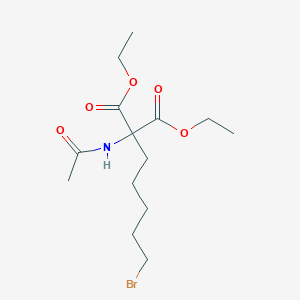
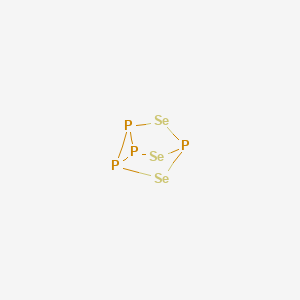
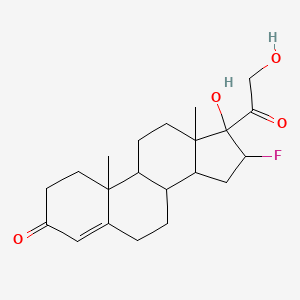
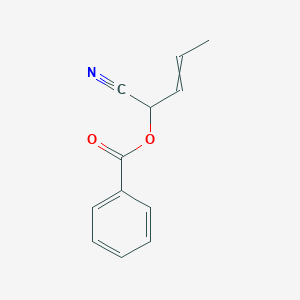
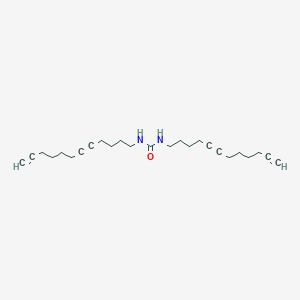

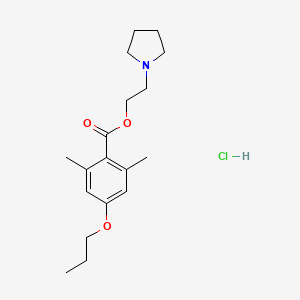
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)


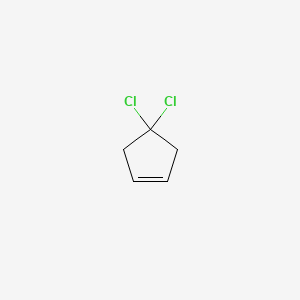
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
